molecular formula C10H12N2O B1290354 2-(3-Aminopropoxy)benzonitrile CAS No. 444574-75-8

2-(3-Aminopropoxy)benzonitrile

Cat. No. B1290354
M. Wt: 176.21 g/mol
InChI Key: QQVAZWABKCUECQ-UHFFFAOYSA-N
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Description

The compound 2-(3-Aminopropoxy)benzonitrile is a chemical entity that can be considered a derivative of benzonitrile with an aminopropoxy substituent at the 2-position. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, structure, and properties, which can be extrapolated to understand 2-(3-Aminopropoxy)benzonitrile.

Synthesis Analysis

The synthesis of related compounds involves various strategies, such as the use of fluorobenzyl analogues of DASB, which are synthesized by incorporating p-[18F]fluorobenzyl iodide into the DASB precursor . Another approach is the coupling of 2-benzylmalononitrile with aromatic diazonium salts to afford arylhydrazonopropanenitriles, which can be further processed into various heterocyclic compounds . A novel one-pot synthesis of 3-amino-1,2-benzisoxazoles from ortho-substituted benzonitriles has also been described, which involves a S_NAr reaction followed by intramolecular ring closure . Additionally, the rhodium(III)-catalyzed cyanation of aromatic C-H bonds has been used to form 2-(alkylamino)benzonitriles .

Molecular Structure Analysis

The molecular structure of related compounds has been determined through various methods. For instance, the crystal structure of 4-(3-amino-4-morpholino-1H-indazole-1-carbonyl)benzonitrile was determined, showing that the crystals belong to the monoclinic system, space group P21/c . Theoretical calculations, such as density functional theory (DFT), have been used to simulate the vibrational spectra and investigate the molecular structure of compounds like (E)-2-[(2-hydroxy-6-methoxybenzylidene)amino]benzonitrile .

Chemical Reactions Analysis

The chemical reactivity of benzonitrile derivatives is diverse. For example, indole derivatives synthesized from arylhydrazonopropanenitriles can be used as precursors for various heterocyclic compounds . The synthesis of fluorescent hybrids involving 2-aminonicotinonitrile and 2-aminoisophthalonitrile demonstrates the potential for creating compounds with specific optical properties . The Schiff base (E)-2-[(2-hydroxy-6-methoxybenzylidene)amino]benzonitrile exhibits tautomerism, which is an important chemical property influencing its reactivity and stability .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzonitrile derivatives are influenced by their molecular structure. The fluorescent properties of certain hybrids indicate their potential use in optical applications . Theoretical studies on the Schiff base compound reveal its preference for the enol form and provide insights into its electronic properties, such as excitation energies and wavelengths . The antitumor activity of some benzonitrile derivatives, as well as their ability to inhibit the proliferation of cancer cell lines, indicates their potential medicinal applications .

Safety And Hazards

The safety data sheet for a related compound, benzonitrile, indicates that it is a combustible liquid and is harmful if swallowed or in contact with skin . Precautionary measures include wearing protective gloves, eye protection, face protection, and avoiding heat, sparks, open flames, and hot surfaces . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .

properties

IUPAC Name

2-(3-aminopropoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-6-3-7-13-10-5-2-1-4-9(10)8-12/h1-2,4-5H,3,6-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQVAZWABKCUECQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)OCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50629346
Record name 2-(3-Aminopropoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Aminopropoxy)benzonitrile

CAS RN

444574-75-8
Record name 2-(3-Aminopropoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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